molecular formula C10H10F3NO B13470645 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol

Cat. No.: B13470645
M. Wt: 217.19 g/mol
InChI Key: VIVPGDNLTKPPHN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can be optimized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinoline: Similar in structure but lacks the tetrahydro component.

    5,6,7,8-Tetrahydroquinolin-4-ol: Similar but without the trifluoromethyl group.

    2-(Trifluoromethyl)-4-hydroxyquinoline: Similar but with a different position of the hydroxyl group.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-4-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinoline structure. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h5H,1-4H2,(H,14,15)

InChI Key

VIVPGDNLTKPPHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

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